molecular formula C18H15N3O2S2 B3002364 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide CAS No. 356572-79-7

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

Cat. No. B3002364
CAS RN: 356572-79-7
M. Wt: 369.46
InChI Key: BEIYJBPHPLZIAA-OWBHPGMISA-N
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Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide is a compound with potential therapeutic applications in the field of medicine. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide involves the inhibition of specific enzymes involved in the inflammatory response and tumor growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. In addition, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide are related to its mechanism of action. The compound has been shown to reduce the production of inflammatory mediators and to inhibit the growth of cancer cells. In addition, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes involved in the inflammatory response and tumor growth, and its ability to induce apoptosis in cancer cells. The limitations of using (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide in lab experiments include the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide include the development of more potent analogs with improved pharmacokinetic properties. In addition, further studies are needed to determine the safety and efficacy of the compound in humans. Other potential therapeutic applications for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide include the treatment of neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide involves the reaction of 2-aminopyridine with 2-benzylidene-4-oxo-2-thioxothiazolidine-3-carboxylic acid in the presence of triethylamine. The reaction is carried out in ethanol at room temperature for several hours. The resulting product is purified by column chromatography to obtain the final compound.

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c22-16(20-15-8-4-5-10-19-15)9-11-21-17(23)14(25-18(21)24)12-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2,(H,19,20,22)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYJBPHPLZIAA-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

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